molecular formula C12H16N2O5 B8721443 [[(3-Methyl-5-isoxazolyl)amino]methylene]malonic acid diethyl ester

[[(3-Methyl-5-isoxazolyl)amino]methylene]malonic acid diethyl ester

Cat. No. B8721443
M. Wt: 268.27 g/mol
InChI Key: HLXUSQLXXZLLDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03984422

Procedure details

112.5 g. of 3-Methyl-5-aminoisoxazole (1.14 mol.) and 248 g. of ethoxymethylenemalonic acid diethyl ester (1.14 mol.) are heated with stirring for 45 minutes at 130°. After this period, ethanol is removed under reduced pressure. The residue solidifies on cooling and is recrystallized from ethanol, m.p. 134°-136°, yield 245 g. (80%).
Quantity
1.14 mol
Type
reactant
Reaction Step One
Quantity
1.14 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[C:5]([NH2:7])[O:4][N:3]=1.[CH2:8]([O:10][C:11](=[O:22])[C:12](=[CH:18]OCC)[C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH3:9]>>[CH2:8]([O:10][C:11](=[O:22])[C:12](=[CH:18][NH:7][C:5]1[O:4][N:3]=[C:2]([CH3:1])[CH:6]=1)[C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH3:9]

Inputs

Step One
Name
Quantity
1.14 mol
Type
reactant
Smiles
CC1=NOC(=C1)N
Step Two
Name
Quantity
1.14 mol
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)=COCC)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 45 minutes at 130°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After this period
CUSTOM
Type
CUSTOM
Details
ethanol is removed under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
CUSTOM
Type
CUSTOM
Details
is recrystallized from ethanol, m.p. 134°-136°, yield 245 g

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
C(C)OC(C(C(=O)OCC)=CNC1=CC(=NO1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.